molecular formula C7H12N2O3 B15316889 1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid

1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B15316889
M. Wt: 172.18 g/mol
InChI Key: YUQWOAGJJPHPMD-UHFFFAOYSA-N
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Description

1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C7H12N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, followed by reduction and cyclization steps . This method allows for the production of highly enantiomerically enriched derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides and acyl chlorides are frequently used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of various chemical products, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use, but it generally acts by binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with similar structural features but different functional groups.

    Pyrrolidine-3,4-dicarboxylic acid: Contains additional carboxyl groups, leading to different chemical properties and reactivity.

    N-Methylpyrrolidine: Lacks the carbamoyl and carboxylic acid groups, resulting in distinct chemical behavior.

Uniqueness

1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its methylcarbamoyl and carboxylic acid groups allow for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

1-(methylcarbamoyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H12N2O3/c1-8-7(12)9-3-2-5(4-9)6(10)11/h5H,2-4H2,1H3,(H,8,12)(H,10,11)

InChI Key

YUQWOAGJJPHPMD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCC(C1)C(=O)O

Origin of Product

United States

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